molecular formula C13H15NO3 B174959 2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione CAS No. 125404-24-2

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione

Cat. No.: B174959
CAS No.: 125404-24-2
M. Wt: 233.26 g/mol
InChI Key: JGBKYGFUCFYSMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water, using silica-supported catalysts to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound often focus on green chemistry principles. For instance, solventless conditions and simple heating techniques have been developed to synthesize isoindoline-1,3-dione derivatives. These methods aim to minimize environmental impact while maintaining high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity .

Major Products

Major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

2-(3-Hydroxy-2,2-dimethylpropyl)isoindoline-1,3-dione stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as dopamine receptors and β-amyloid proteins, highlights its potential therapeutic applications .

Properties

IUPAC Name

2-(3-hydroxy-2,2-dimethylpropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,8-15)7-14-11(16)9-5-3-4-6-10(9)12(14)17/h3-6,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBKYGFUCFYSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649365
Record name 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125404-24-2
Record name 2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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